(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone
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Description
(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C23H21N3O2S and its molecular weight is 403.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Mode of Action
The exact nature of this interaction depends on the specific structure of the compound and the target .
Biochemical Pathways
Compounds containing thiazole and imidazole moieties have been found to impact a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
They can be metabolized by the liver and excreted through the kidneys .
Result of Action
Thiazoles and imidazoles have been found to have a wide range of effects, including antimicrobial, antifungal, antiviral, and antineoplastic activities .
Biological Activity
The compound (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that combines multiple pharmacologically relevant moieties, including furan, thiazole, piperazine, and naphthalene. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C17H17N3O2S with a molecular weight of approximately 359.5 g/mol. Its structure features:
- Furan Ring : A five-membered aromatic ring contributing to its biological properties.
- Thiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Piperazine Ring : Often associated with neuroactive properties.
- Naphthalene Group : Enhances hydrophobic interactions with biological targets.
1. Antimicrobial Activity
Compounds containing thiazole and piperazine structures have been documented to exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The presence of the furan and naphthalene groups may enhance this activity through improved membrane permeability and interaction with bacterial enzymes.
2. Antitumor Activity
Research indicates that thiazole-containing compounds can exert cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. For example, compounds similar to the one have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
3. Anticonvulsant Properties
Piperazine derivatives are frequently explored for their anticonvulsant potential. Studies have shown that modifications in the piperazine structure can lead to significant enhancements in seizure protection in animal models. The compound's ability to modulate neurotransmitter systems may contribute to its anticonvulsant effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which is a common mechanism for many drug candidates.
Mechanism | Description |
---|---|
Enzyme Inhibition | Blocks active sites on target enzymes |
Receptor Modulation | Alters receptor activity affecting neurotransmission |
Apoptosis Induction | Triggers programmed cell death in cancer cells |
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Antitumor Efficacy : A study demonstrated that a thiazole-piperazine derivative exhibited significant cytotoxicity against human breast cancer cells with an IC50 value of 3.5 µM, indicating strong potential for development as an anticancer agent .
- Antimicrobial Properties : Another investigation highlighted that a structurally similar compound displayed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its utility as a therapeutic agent against infections .
- Neuropharmacological Effects : Research on piperazine derivatives has shown promising results in reducing seizure frequency in animal models, supporting their potential use in treating epilepsy .
Properties
IUPAC Name |
[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c27-23(19-8-3-6-17-5-1-2-7-18(17)19)26-12-10-25(11-13-26)15-22-24-20(16-29-22)21-9-4-14-28-21/h1-9,14,16H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGOURDGGJOEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.